Scientific Field: Hematology, Oncology
Summary of the Application: Idelalisib has been studied for its effects on acute lymphoblastic leukemia (ALL).
Methods of Application: In the study, primary B ALL in contact with OP9 stromal cells showed increased p-Akt ser473.
Results or Outcomes: Idelalisib decreased p-Akt in patient samples of ALL with diverse genetic lesions.
Summary of the Application: Idelalisib is effective in patients with high-risk follicular lymphoma and early relapse after initial chemoimmunotherapy.
Results or Outcomes: After a median duration of treatment with idelalisib monotherapy of 6.6 months, 90% of patients in this study achieved tumor reductions in the size of lymph nodes. The overall response rate (ORR) was 57%, with 7 (6%) complete responses and 63/125 (50%) partial responses.
Summary of the Application: Idelalisib has been investigated in indolent non-Hodgkin lymphoma (NHL).
Methods of Application: The study involved a systematic review and meta-analysis of clinical trials investigating the safety and effectiveness of idelalisib.
Results or Outcomes: The study found that idelalisib demonstrated early promising results but longer follow-up resulted in the manifestation of serious risks.
Summary of the Application: A retrospective multicenter study was conducted to evaluate the effectiveness and tolerability of Idelalisib in a real-life context.
Methods of Application: The study involved a retrospective analysis of 72 patients with a median age at diagnosis.
Results or Outcomes: The study showed that Idelalisib has anticancer activity, while inducing a significant rate of toxicities.
Summary of the Application: Idelalisib has been used in combination with the anti-CD20 antibody ofatumumab for the treatment of relapsed CLL.
Methods of Application: A single-arm, open-label, nonrandomized phase 2 study investigated the efficacy and safety of idelalisib with ofatumumab in 27 patients with treatment-naïve CLL in need of therapy.
Results or Outcomes: The overall response rate (ORR) was 88.9%, including 1 complete response.
Summary of the Application: Idelalisib is approved by the FDA and EMA as monotherapy for the treatment of advanced follicular lymphoma (FL).
Methods of Application: The approval was based on a phase 2 trial in patients with indolent non-Hodgkin lymphoma including 72 patients with FL who were refractory to at least 2 prior regimens.
Idelalisib is a potent and selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), a critical enzyme in the signaling pathways that regulate B-cell function. The chemical name for idelalisib is 5-fluoro-3-phenyl-2-[(1S)-1-(9H-purin-6-ylamino)propyl]quinazolin-4(3H)-one, with a molecular formula of C22H18FN7O and a molecular weight of 415.42 g/mol. It appears as a white to off-white solid and is administered orally, primarily in the treatment of certain hematological malignancies, including chronic lymphocytic leukemia and indolent non-Hodgkin lymphoma. Idelalisib works by inducing apoptosis and inhibiting the proliferation of malignant B-cells, thereby disrupting several critical B-cell signaling pathways .
Idelalisib functions as an ATP-competitive inhibitor of PI3Kδ, meaning it binds to the active site of the enzyme, preventing ATP from facilitating its kinase activity. The interaction can be characterized by various biochemical assays that demonstrate reversible and noncovalent binding to the kinase. The binding affinity and kinetic parameters have been elucidated through structural studies, including X-ray crystallography, which reveal how idelalisib fits into the enzyme's active site .
Idelalisib exhibits significant biological activity against B-cell malignancies by inhibiting several signaling pathways essential for B-cell survival and proliferation. Specifically, it disrupts B-cell receptor signaling as well as chemokine receptor signaling (CXCR4 and CXCR5), leading to reduced cell migration and viability. In vitro studies have shown that treatment with idelalisib results in decreased chemotaxis and adhesion of lymphoma cells, contributing to its therapeutic effects against cancer .
The synthesis of idelalisib involves multiple steps starting from readily available precursors. The general synthetic pathway includes:
These methods have been optimized for yield and purity to meet pharmaceutical standards .
Idelalisib has been approved for clinical use primarily in treating specific types of hematological cancers, particularly in patients with chronic lymphocytic leukemia and small lymphocytic lymphoma who have received prior therapy. It is often used in combination with other treatments, such as rituximab, to enhance therapeutic efficacy. The drug has shown promise in improving patient outcomes by targeting the underlying mechanisms of tumor growth and survival .
Idelalisib undergoes extensive metabolism primarily via aldehyde oxidase and cytochrome P450 3A enzymes, resulting in its major metabolite, GS-563117, which lacks activity against PI3Kδ. Interaction studies have highlighted that idelalisib can inhibit various cytochrome P450 enzymes (CYP2C8, CYP2C19, CYP3A) and UGT1A1, indicating potential drug-drug interactions when co-administered with other medications metabolized by these pathways . Furthermore, idelalisib has been associated with hepatotoxicity, necessitating careful monitoring during treatment due to its effects on liver enzymes .
Idelalisib belongs to a class of drugs known as PI3K inhibitors. Several similar compounds target different isoforms of phosphatidylinositol 3-kinase or related pathways:
Compound Name | Target | Indication(s) | Unique Features |
---|---|---|---|
Copanlisib | PI3Kα/δ | Follicular lymphoma | Administered intravenously; has a broader isoform activity |
Duvelisib | PI3Kδ/γ | Chronic lymphocytic leukemia | Dual inhibition; may reduce immune suppression |
Idelalisib | PI3Kδ | Chronic lymphocytic leukemia | Highly selective for PI3Kδ; oral administration |
Alpelisib | PI3Kα | Breast cancer (PIK3CA mutations) | Approved for specific breast cancer indications |
Idelalisib's uniqueness lies in its selectivity for the delta isoform of phosphatidylinositol 3-kinase, making it particularly effective in treating B-cell malignancies while minimizing effects on other cell types .
The synthesis of idelalisib proceeds through several critical intermediates, each requiring careful optimization to achieve high yields and purity while maintaining stereochemical integrity [1] [3].
2-fluoro-6-nitro-N-phenylbenzamide serves as the first major intermediate formed through the condensation of 2-fluoro-6-nitrobenzoic acid with aniline [1]. This reaction can be accomplished through various activation methods, with the choice of coupling reagent significantly impacting both yield and purity. The formation of this intermediate establishes the basic quinazolinone framework and introduces the phenyl substituent that will occupy the N3 position in the final product [5].
The N-Boc-L-2-aminobutyric acid derivative represents a crucial chiral intermediate where stereochemical control becomes paramount [1]. The coupling of N-Boc-L-2-amino butyric acid with the phenylbenzamide intermediate requires careful selection of coupling conditions to prevent racemization. The Laurus methodology demonstrates that CDI combined with HOBt at controlled temperature (8-12°C) in toluene provides optimal results, achieving 75% yield with 99.5% purity while maintaining chiral integrity with less than 0.01% enantiomer formation [1].
2-amino-6-fluoro-N-phenylbenzamide emerges from the reduction of the nitro group, a transformation that requires careful catalyst selection to avoid defluorination [1]. Traditional palladium-based catalysts often lead to the formation of desfluoro impurity at levels up to 5%, which proves difficult to remove through crystallization. The innovative use of zinc with ammonium formate completely eliminates this problematic side reaction while achieving 90% yield with 99% purity [1].
The quinazolinone ring formation represents the most challenging transformation in the synthesis, requiring simultaneous cyclization while preserving the adjacent chiral center [1]. This cyclization step has been the subject of extensive optimization, with various reagent systems explored including zinc/acetic acid, p-toluenesulfonic acid, and different combinations of Lewis acids. The breakthrough achievement involves the use of HMDS with zinc chloride in acetonitrile, which provides 64% yield with 99.5% chemical purity and maintains chiral purity at 99.95% [1].
The final purine coupling completes the synthesis through nucleophilic substitution between the quinazolinone intermediate and 6-chloropurine [1]. This transformation requires careful optimization of base and temperature conditions to achieve complete conversion while preventing enantiomerization. The use of diisopropylethylamine with zinc chloride at 80-90°C provides optimal results, though this step often represents a yield bottleneck in the overall synthetic sequence [1].
Key Intermediates and Reaction Mechanisms | ||||
---|---|---|---|---|
Intermediate | Preparation Method | Yield (%) | Purity (%) | Critical Control Point |
2-fluoro-6-nitro-N-phenylbenzamide | Aniline + nitrobenzoic acid | 90-95 | 98-99 | Desfluoro impurity |
N-Boc-L-2-aminobutyric acid derivative | CDI coupling with amide | 75 | 99.5 | Enantiomer formation |
2-amino-6-fluoro-N-phenylbenzamide | Nitro reduction (Zn/HCOONH₄) | 90 | 99 | Desfluoro impurity |
Quinazolinone intermediate | Cyclization (HMDS/ZnCl₂) | 64 | 99.5 | Racemization |
Final purine-coupled product | Purine coupling with base | 53-58 | 99.95 | Chiral integrity |
The structural landscape surrounding idelalisib encompasses various analogs and derivatives that have contributed to understanding structure-activity relationships and metabolic pathways [6] [7] [8].
GS-563117 represents the primary metabolite of idelalisib, formed through oxidation primarily catalyzed by aldehyde oxidase [7] [8] [9]. This metabolite retains the core quinazolinone structure but lacks activity against phosphoinositide 3-kinase delta (PI3Kδ), demonstrating the critical importance of the specific substitution pattern in idelalisib for biological activity [8] [9]. The formation of GS-563117 accounts for approximately 70% of idelalisib metabolism, with the remainder processed through cytochrome P450 3A4 and UDP-glucuronosyltransferase 1A4 pathways [9] [10].
IC87114 shares the quinazolinone core structure with idelalisib and similarly demonstrates selectivity for PI3Kδ [6]. This analog utilizes a purine hinge binder and accesses the specificity pocket through a quinazolinone moiety, providing valuable insights into the binding mode that contributes to isoform selectivity [6]. The structural similarities between IC87114 and idelalisib have been instrumental in understanding the mechanism of specificity pocket engagement [6].
PIK-39 represents another propeller-shaped inhibitor that, while selective for PI3Kγ rather than PI3Kδ, demonstrates the importance of the propeller-shaped architecture for engaging the specificity pocket [6]. The study of PIK-39 binding has contributed to the understanding that selectivity among PI3K isoforms partially depends on the energetic cost of opening the specificity pocket in each isoform [6].
Copanlisib provides an interesting structural comparison as a pyrimidine-based pan-PI3K inhibitor [11]. Unlike idelalisib's quinazolinone core, copanlisib employs a different heterocyclic framework while maintaining the propeller-shaped architecture necessary for specificity pocket engagement [11]. The comparison between these compounds illustrates how different core structures can achieve similar binding modes through conformational adaptation [11].
Duvelisib represents a dual PI3K/mammalian target of rapamycin (mTOR) inhibitor that shares structural features with idelalisib while extending activity to multiple targets [11]. This compound demonstrates how structural modifications can broaden the therapeutic target profile while maintaining the fundamental binding interactions established by idelalisib [11].
Structural Analogs and Derivatives | ||||
---|---|---|---|---|
Compound | Key Structural Feature | PI3K Selectivity | IC50 PI3Kδ (nM) | Clinical Status |
Idelalisib (parent) | 5-fluoro quinazolinone | PI3Kδ selective | 19 | Approved |
GS-563117 (metabolite) | Oxidized quinazolinone | Inactive | Inactive | Metabolite |
IC87114 | Quinazolinone analog | PI3Kδ selective | ~20 | Preclinical |
PIK-39 | Propeller-shaped | PI3Kγ selective | N/A | Preclinical |
Copanlisib | Pyrimidine-based | Pan-PI3K | ~0.5 | Approved |
Duvelisib | Dual PI3K/TOR | Dual target | ~1 | Approved |
The solid-state chemistry of idelalisib reveals a rich polymorphic landscape with multiple crystalline forms exhibiting distinct physical and chemical properties [12] [13] [14] [15].
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